4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including a chlorophenyl, dimethylphenyl, and methylpiperidinyl, makes it a compound of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazone intermediate: Reacting 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2,3-dimethylaniline in the presence of a suitable catalyst to form the desired triazine compound.
Introduction of the piperidine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and versatility.
Mechanism of Action
The mechanism by which 4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal
Uniqueness
Compared to similar compounds, 4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its triazine core, which provides enhanced stability and reactivity. The presence of the 4-methylpiperidine group also adds to its uniqueness, offering additional sites for chemical modifications and interactions.
Properties
Molecular Formula |
C24H28ClN7 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-N-[(E)-(2-chlorophenyl)methylideneamino]-4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H28ClN7/c1-16-11-13-32(14-12-16)24-29-22(27-21-10-6-7-17(2)18(21)3)28-23(30-24)31-26-15-19-8-4-5-9-20(19)25/h4-10,15-16H,11-14H2,1-3H3,(H2,27,28,29,30,31)/b26-15+ |
InChI Key |
HTEIWRFYHAFGCU-CVKSISIWSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Cl)NC4=CC=CC(=C4C)C |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Cl)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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